Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features a unique adamantyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group, known for its rigidity and bulkiness, imparts unique properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then coupled with a benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism by which Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(formylamino)benzoate: Lacks the adamantyl group, resulting in different chemical and biological properties.
Methyl 3-(adamantyl)benzoate: Similar structure but without the formylamino group, affecting its reactivity and applications.
Uniqueness
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to the presence of both the adamantyl and formylamino groups. This combination imparts distinct properties, such as increased rigidity, stability, and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
FYEMDKCACREOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
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